molecular formula C18H19NO3 B4237152 N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4237152
M. Wt: 297.3 g/mol
InChI Key: KDOCVAUWOURVDB-UHFFFAOYSA-N
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Description

“N-(2,4-Dimethylphenyl)formamide” is a compound related to your query . It is used in synthetic chemistry as a building block . Another related compound is "N-(2,4-Dimethylphenyl)-N’-methylthiourea" .


Synthesis Analysis

“N-(2,4-Dimethylphenyl)formamide” is used in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .


Molecular Structure Analysis

The molecular formula of “N-(2,4-Dimethylphenyl)formamide” is C9 H11 N O and its molecular weight is 149.19 . Another compound, “N-(2,4-Dimethylphenyl)-N’-methylthiourea”, has a linear formula of C10H14N2S .


Chemical Reactions Analysis

A series of dichlorobenzamide derivatives were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2,4-Dimethylphenyl)-N’-methylformamidine” is 162.23 .

Scientific Research Applications

Neurotoxicity Studies

This compound is a metabolite of the pesticide amitraz and is known for its neurotoxic properties. It’s used in research to study the cytotoxic effects on neuronal cells and to understand the mechanisms of neurotoxicity. Studies involve assessing the cytotoxicity using MTT and PC assays in HepG2 cells, which are a type of liver cell line often used to model human metabolism .

Environmental Impact Analysis

Given its role as a pesticide metabolite, this compound is significant in environmental studies. Researchers analyze its presence in beehive products like honey, which can affect honeybee health and the quality of honey due to pesticide accumulation. This helps in understanding the ecological impact of pesticide use and the potential risks to food safety .

Blood-Brain Barrier (BBB) Permeability

The compound’s ability to cross the blood-brain barrier makes it an important subject in pharmacokinetic studies. Research in this area can lead to insights into how various substances can enter the brain and potentially cause central nervous system toxicity .

Receptor Interaction Analysis

In silico methods predict that this compound interacts with various receptors, including those involved in the Tox21-nuclear receptor signaling and stress response pathways. This application is crucial for drug discovery and understanding how chemicals affect hormonal and neurotransmitter responses .

Organic Synthesis

N-(2,4-Dimethylphenyl)formamide, a related compound, finds extensive use in organic synthesis. It serves as a solvent, reaction medium, and reagent. This implies that the compound may also be useful in similar applications, aiding in the synthesis of complex organic molecules .

Polymer Synthesis Component

The related compound is also an essential component in the synthesis of polymers such as poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET). This suggests that N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could be explored for its utility in creating new polymeric materials .

Mechanism of Action

Amitraz and its main metabolites, including N-(2,4-dimethylphenyl) formamide (2,4-DMF), are known to be potent neurotoxicants . They are predicted to pass the blood–brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems .

Safety and Hazards

Safety data for “N-(2,4-Dimethylphenyl)-N’-methylformamidine” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Research on amitraz and its metabolites, including N-(2,4-dimethylphenyl) formamide (2,4-DMF), is ongoing, particularly in the context of their neurotoxic effects .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-11-8-9-14(12(2)10-11)19-18(20)17-13(3)21-15-6-4-5-7-16(15)22-17/h4-10,13,17H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOCVAUWOURVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
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N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
N-(2,4-dimethylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.